molecular formula C7H7N5O2 B097875 5,7-Dimethyl-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione CAS No. 16044-79-4

5,7-Dimethyl-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione

Cat. No.: B097875
CAS No.: 16044-79-4
M. Wt: 193.16 g/mol
InChI Key: LGLSGALYZJZNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

CAS No.

16044-79-4

Molecular Formula

C7H7N5O2

Molecular Weight

193.16 g/mol

IUPAC Name

5,7-dimethylpyrimido[4,5-e][1,2,4]triazine-6,8-dione

InChI

InChI=1S/C7H7N5O2/c1-11-5-4(10-9-3-8-5)6(13)12(2)7(11)14/h3H,1-2H3

InChI Key

LGLSGALYZJZNIG-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N=NC=N2

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N=NC=N2

Other CAS No.

16044-79-4

Synonyms

5,7-DIMETHYL-5H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Aclacinomycin is synthesized through a series of complex chemical reactions involving the bacterium Streptomyces galilaeus. The synthesis involves the fermentation of the bacterium, followed by extraction and purification processes to isolate the active compound .

Industrial Production Methods

Industrial production of aclacinomycin involves large-scale fermentation of Streptomyces galilaeus under controlled conditions. The fermentation broth is then subjected to various extraction and purification steps, including solvent extraction, chromatography, and crystallization, to obtain pure aclacinomycin .

Chemical Reactions Analysis

Types of Reactions

Aclacinomycin undergoes several types of chemical reactions, including:

    Oxidation: Aclacinomycin can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the anthracycline structure.

    Substitution: Substitution reactions can occur at specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving aclacinomycin include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various metabolites and derivatives of aclacinomycin, which may have different pharmacological properties and therapeutic potentials .

Scientific Research Applications

Aclacinomycin has a wide range of scientific research applications, including:

Mechanism of Action

Aclacinomycin exerts its effects by intercalating into DNA and interacting with topoisomerases I and II. This interaction inhibits DNA replication and repair, as well as RNA and protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets of aclacinomycin include the DNA double helix and the topoisomerase enzymes, which are crucial for maintaining DNA topology during replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to aclacinomycin include other anthracyclines such as doxorubicin, daunorubicin, and epirubicin. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties .

Uniqueness

Aclacinomycin is unique among anthracyclines due to its oligosaccharide structure, which contributes to its distinct pharmacological profile. It has shown efficacy in cases where other anthracyclines have failed, particularly in patients with resistance to doxorubicin and daunorubicin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dimethyl-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione
Reactant of Route 2
Reactant of Route 2
5,7-Dimethyl-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione

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